molecular formula C19H12BrN3OS B2491876 4-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863592-42-1

4-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2491876
CAS No.: 863592-42-1
M. Wt: 410.29
InChI Key: WDIQEHPLUPXHJH-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a synthetic small molecule built around a [1,3]thiazolo[5,4-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is offered as a valuable chemical intermediate and research tool for scientists exploring new therapeutic agents. The structure combines an electron-deficient bromobenzamide group with the nitrogen-rich thiazolopyridine heterocycle, creating a multifunctional template for structure-activity relationship (SAR) studies. The molecular framework is of significant interest in drug discovery, particularly for probing inflammatory pathways. Thiazole derivatives have been extensively researched as potential anti-inflammatory agents, with studies indicating their ability to interact with key enzymatic targets such as lipoxygenase (LOX) and cyclooxygenase (COX), which are central to the arachidonic acid pathway in inflammation . Furthermore, the thiazolo[5,4-b]pyridine motif is recognized in patented compounds investigated for the treatment of respiratory, allergic, and inflammatory diseases, highlighting the therapeutic relevance of this chemotype . Researchers can utilize this brominated benzamide derivative in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to generate a diverse library of analogs for biological screening. It is strictly for research use in laboratory settings.

Properties

IUPAC Name

4-bromo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3OS/c20-14-8-6-12(7-9-14)17(24)22-15-4-1-3-13(11-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIQEHPLUPXHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolo[5,4-b]Pyridine Core Formation

The foundational methodology derives from Atland and Molander's thiourea cyclization, adapted for nitro-group retention:

Reaction Scheme

2-Chloro-3-nitropyridine + Thiourea → 6-Nitrothiazolo[5,4-b]pyridine-2-amine

Optimized Conditions

Parameter Specification
Solvent Sabinene (neat)
Temperature 130°C (microwave irradiation)
Time 2 hours
Yield 64-68%

Key advantages of sabinene as reaction medium:

  • Enables ≥60% yield improvements over DMF/DMSO
  • Facilitates facile product isolation via ethyl acetate extraction
  • Eliminates column chromatography requirements

Nitro Reduction to Primary Amine

Catalytic hydrogenation using:

  • 10% Pd/C (5 mol%)
  • H₂ (50 psi) in EtOH/H₂O (9:1)
  • 25°C, 4 hours → Quantitative conversion

Critical Note : Partial reduction side products are minimized through pH control (NH₄Cl buffer).

4-Bromobenzoyl Chloride Preparation

Standard protocol from with modifications:

Stepwise Procedure

  • Charge 4-bromobenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M)
  • Add SOCl₂ (1.2 eq) dropwise at 0°C
  • Reflux 2 hours → Clear solution indicates completion
  • Remove excess SOCl₂ via rotary evaporation

Quality Control

  • FT-IR: Absence of -OH stretch (2500-3300 cm⁻¹)
  • ¹H NMR (CDCl₃): Singlet at δ 8.05 (aromatic protons)

Amide Coupling: Critical Step Optimization

Comparative evaluation of coupling methods from:

Method A: Schotten-Baumann Conditions

3-(Thiazolo[5,4-b]pyridin-2-yl)aniline + 4-Bromobenzoyl chloride  
→ Target compound in NaOH/CH₂Cl₂ biphasic system  

Results

Metric Performance
Yield 42%
Purity (HPLC) 88%
Reaction Time 12 hours

Method B: Carbodiimide-Mediated Coupling

EDCI (1.5 eq), HOBt (1.0 eq) in DMF  
RT, 4 hours → 78% isolated yield  

Advantages

  • Compatible with acid-sensitive thiazolo[5,4-b]pyridine
  • Minimal racemization risk
  • Scalable to multi-gram batches

Method C: Green Chemistry Approach

4-Methylmorpholine (2.0 eq)  
Benzotriazol-1-ol (1.1 eq)  
H₂O/1,2-Dichloroethane (1:3 v/v)  
40°C, 20 hours → 95% yield  

Notable Features

  • Aqueous-organic biphasic system enhances purity
  • Eliminates chromatographic purification
  • Atom economy: 82%

Crystallographic and Spectroscopic Characterization

Single-Crystal X-Ray Analysis

Unit Cell Parameters

Parameter Value
Space Group P-1
a 9.2304(6) Å
b 11.1780(8) Å
c 11.3006(6) Å
α 107.146(5)°
β 93.701(5)°
γ 110.435(6)°
Volume 1025.61(12) ų

Key Structural Insights

  • Thiazolo[5,4-b]pyridine maintains planarity (RMSD 0.012 Å)
  • Intermolecular C-H···N hydrogen bonds (2.89 Å) stabilize crystal packing
  • Dihedral angle between benzamide and thiazolo[5,4-b]pyridine: 67.56°

Spectroscopic Fingerprints

¹H NMR (500 MHz, DMSO-d₆)
δ 10.32 (s, 1H, NH)
δ 8.93 (d, J=4.8 Hz, 1H, pyridine-H)
δ 8.27 (d, J=8.2 Hz, 2H, benzamide-H)
δ 7.89-7.21 (m, 8H, aromatic protons)

13C NMR (126 MHz, DMSO-d₆)
δ 165.4 (C=O)
δ 153.2 (thiazole-C)
δ 137.8-116.4 (aromatic carbons)
δ 121.7 (C-Br)

Process Optimization and Scale-Up Considerations

Microwave-Assisted Synthesis

Comparative Kinetic Study

Condition Time Yield Purity
Conventional 16 h 66% 92%
Microwave (130°C) 2 h 78% 98%

Energy Savings : 83% reduction in process energy intensity

Solvent Recycling in Sabinene-Mediated Steps

Closed-loop system achieves:

  • 92% solvent recovery rate
  • ≤5% yield decrease over 10 batches

Critical Quality Attributes (CQAs)

Parameter Specification Analytical Method
Related Substances ≤0.5% any individual HPLC (PDA @ 254 nm)
Residual Solvents <500 ppm total GC-MS
Polymorphic Form Form II (thermodynamic) PXRD

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazole or pyridine rings.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has been investigated for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor. PI3K plays a crucial role in various cellular processes including growth, proliferation, and survival. Inhibition of this pathway has implications in cancer therapy as it can lead to reduced tumor growth and increased apoptosis in cancer cells.

Antioxidant Activity

Research indicates that compounds within the thiazolo[5,4-b]pyridine class exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including cancer and neurodegenerative disorders .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated that thiazolo[5,4-b]pyridine derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. This could be attributed to its ability to modulate inflammatory pathways and cytokine production, which are critical in conditions such as arthritis and other inflammatory diseases.

Case Study 1: PI3K Inhibition

A study conducted on the effects of this compound on cancer cell lines revealed that the compound effectively inhibited PI3K activity. The results showed a significant decrease in cell viability in treated cells compared to controls. The mechanism was linked to the compound's ability to bind to the ATP-binding site of the PI3K enzyme, thereby blocking its activity.

Case Study 2: Antioxidant Activity Assessment

In an experimental design assessing the antioxidant capacity of various thiazolo derivatives including this compound, it was found that this compound exhibited superior free radical scavenging ability compared to standard antioxidants like ascorbic acid. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify antioxidant activity, demonstrating its potential for therapeutic applications in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyridine rings allow the compound to bind to specific sites on these targets, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria .

Comparison with Similar Compounds

Key Structural Features :

  • Thiazolo[5,4-b]pyridine : A fused bicyclic system contributing to π-π stacking interactions and metabolic stability .
  • 4-Bromobenzamide : The bromine substituent enhances lipophilicity and influences binding affinity .
  • Phenyl Linker : Facilitates spatial orientation for optimal target engagement .

Comparison with Similar Compounds

The following table compares structural features, biological activities, and key findings for 4-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide and its analogs:

Compound Name Structural Variations Biological Activity Key Findings Reference
This compound Bromine at benzamide para position Anticancer, kinase inhibition Predicted high binding affinity to kinases due to halogen bonding .
2-Bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide Bromine at benzamide ortho position Not explicitly stated Higher molecular weight (410.29 g/mol) and distinct NMR shifts .
4-Ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide Ethoxy group replacing bromine Antioxidant, antitumor Ethoxy enhances solubility; IC₅₀ values <10 μM in cancer cell lines .
3-Methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide Methoxy at benzamide meta position Sirtuin modulation, lifespan extension Activates SIRT1, linked to diabetes and cardiovascular disease therapy .
6-Bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide Chromene-carboxamide core Antimicrobial Broad-spectrum activity against Gram-positive bacteria .

Structural and Functional Insights

  • Bromine Position : The para-bromine in the target compound (vs. ortho in ) likely improves target selectivity due to reduced steric hindrance .
  • Core Modifications : Chromene derivatives () exhibit shifted activity toward antimicrobial effects, emphasizing the role of the carboxamide-chromene system .

Pharmacological Comparisons

  • Anticancer Activity : Thiazolo-pyridine-benzamide hybrids show promise in kinase inhibition, with bromine enhancing potency. For example, 3,4-dimethyl analogs () inhibit cancer metastasis via protein interactions .
  • Sirtuin Modulation : Methoxy-substituted analogs () activate SIRT1, a pathway distinct from the brominated compound’s kinase targeting .
  • Antimicrobial vs. Antitumor : Chromene-containing analogs () prioritize antimicrobial activity, whereas brominated benzamides favor oncology applications .

Biological Activity

4-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound characterized by its unique thiazolo[5,4-b]pyridine moiety. This structure is associated with a variety of biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is classified under the thiazolo[5,4-b]pyridine derivatives, which are known for their diverse biological properties. The presence of the bromine atom and the thiazole ring contributes significantly to its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H14BrN3OS
Molecular Weight392.27 g/mol
SolubilitySoluble in DMSO and DMF

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Thiazolo[5,4-b]pyridine derivatives have shown promising antimicrobial effects against various bacterial strains. The compound's interaction with bacterial cell membranes may disrupt cellular integrity.
  • Antitumor Properties : Research indicates that compounds containing thiazole rings can inhibit tumor growth by inducing apoptosis in cancer cells. This activity is often mediated through the modulation of signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which are crucial in inflammatory responses.

Case Studies

Several studies have highlighted the biological efficacy of thiazolo[5,4-b]pyridine derivatives similar to this compound:

  • Study on Antimicrobial Activity : In a study published in the Journal of Heterocyclic Chemistry, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
  • Antitumor Activity Report : A study demonstrated that thiazolo[5,4-b]pyridine derivatives could inhibit the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to cell cycle arrest at the G2/M phase and increased apoptosis .

Pharmacological Studies

Pharmacological studies have been conducted to evaluate the safety and efficacy of compounds related to this compound:

  • In Vivo Studies : Animal models treated with similar thiazolo compounds showed significant reductions in tumor size compared to control groups. These studies often assess toxicity levels and therapeutic windows to ensure safety for potential clinical applications .
  • In Vitro Assays : Various assays have been employed to measure cytotoxicity against different cancer cell lines. The results indicated that these compounds could selectively target malignant cells while sparing normal cells .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 4-Bromo-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide?

The synthesis involves multi-step organic reactions, including Suzuki–Miyaura coupling to form the thiazolo[5,4-b]pyridine core, followed by amidation. Key conditions include:

  • Palladium catalysts (e.g., PdCl₂) and boron reagents for coupling .
  • Temperature control (80–100°C) and solvents like dimethylformamide or dichloromethane .
  • Reaction times ranging from 5 hours to overnight for optimal yields . Post-synthesis purification via column chromatography or HPLC ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR to verify aromatic and heterocyclic proton environments .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected ~453.43 g/mol) .
  • HPLC to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enzymatic inhibitory activities of thiazolo[5,4-b]pyridine derivatives?

Conflicting IC₅₀ values (e.g., nanomolar vs. micromolar ranges) may arise from assay variability. Mitigation strategies include:

  • Standardizing kinase assay protocols (e.g., radiometric vs. fluorescence-based) .
  • Validating target engagement using surface plasmon resonance (SPR) or crystallography (PDB IDs: 6RVP, 7OHH) .
  • Testing under consistent ATP concentrations and buffer conditions .

Q. How does the bromine substituent influence the compound’s binding to PI3Kα versus c-KIT?

The 4-bromo group enhances hydrophobic interactions in PI3Kα’s ATP-binding pocket, as shown in docking studies . For c-KIT, substituent positioning (e.g., trifluoromethyl vs. bromine) affects selectivity:

  • 3-Trifluoromethylphenyl derivatives show moderate c-KIT inhibition (IC₅₀ = 9.87 µM) .
  • Bromine may sterically hinder binding to c-KIT’s hydrophobic pocket, reducing activity .

Q. What methodological approaches validate the compound’s mechanism of action in bacterial FtsZ inhibition?

  • Fluorescence polymerization assays to monitor FtsZ filament stabilization (e.g., PC190723 analog) .
  • Resistance mutation mapping (e.g., FtsZ-T307A) to confirm binding site homology with tubulin .
  • Transmission electron microscopy (TEM) to visualize filament condensation .

Data Analysis & Experimental Design

Q. How should researchers design SAR studies to optimize this compound’s bioactivity?

Prioritize modifications based on key pharmacophores :

  • Thiazolo[5,4-b]pyridine core : Essential for kinase inhibition; substitutions at C2/C6 alter potency .
  • Benzamide linker : Replace with sulfonamide for improved solubility or target flexibility .
  • Bromine position : Test para vs. meta substitution to balance steric effects and binding . Use fragment-based screening to identify auxiliary groups enhancing selectivity (e.g., methoxy for PI3Kα) .

Q. What analytical techniques address discrepancies in spectral data (e.g., NMR splitting patterns)?

  • 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
  • Variable-temperature NMR mitigates exchange broadening in amide protons .
  • X-ray crystallography provides unambiguous confirmation of regiochemistry (e.g., thiazolo-pyridine orientation) .

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